2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol” is a type of fluorinated compound. Fluorinated compounds are often used in surface coatings and treatments because they have unique properties such as water and oil repellency12.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of fluorine atoms onto a heptane backbone, possibly through a process like electrophilic fluorination or nucleophilic substitution. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

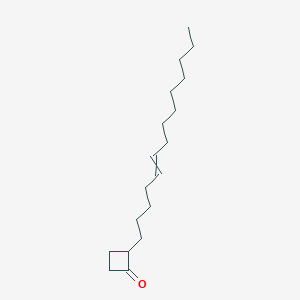

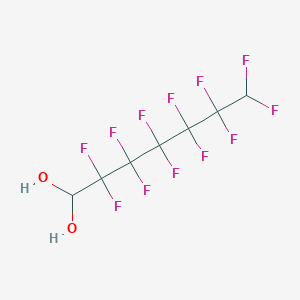

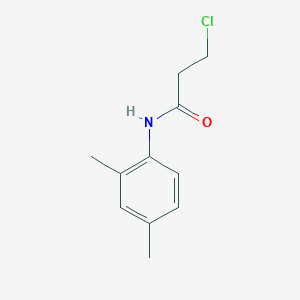

The molecule is likely to have a linear backbone of seven carbon atoms (heptane), with two fluorine atoms attached to each of the second through seventh carbons, and a hydroxyl group (-OH) attached to each of the first and last carbons. The presence of fluorine atoms would make the molecule highly electronegative and polar.Chemical Reactions Analysis

Fluorinated compounds are generally quite stable and resistant to reactions due to the strength of the carbon-fluorine bond. However, the hydroxyl groups could potentially be involved in reactions, such as esterification or condensation.Physical And Chemical Properties Analysis

Based on its structure, we can predict that “2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol” would be a liquid at room temperature with a high boiling point due to the presence of fluorine atoms1. It would likely be soluble in nonpolar solvents due to the fluorinated backbone, but the hydroxyl groups could confer some degree of polarity and potential for hydrogen bonding.Scientific Research Applications

Waterborne Polyurethanes Synthesis

Junpei Li et al. (2015) demonstrated the use of a novel fluorinated diol, specifically 3-(bis-(N, N-dihydroxyethyl)) dodecafluoroheptyl acrylate (DEFA), in the synthesis of waterborne fluorinated polyurethane emulsions. These emulsions exhibit improved water/organic solvent resistance, thermal stability, and mechanical properties, highlighting the impact of fluorinated diols on enhancing material characteristics (Li et al., 2015).

Diols as Platform Chemicals

A. Zeng and W. Sabra (2011) discussed the role of diols, including fluorinated variants, as platform chemicals for the production of green chemicals and fuels through microbial bioconversion of renewable materials. This research underscores the environmental and industrial significance of diols in sustainable chemistry (Zeng & Sabra, 2011).

Vapor-phase Catalytic Dehydration

K. Abe et al. (2011) explored the vapor-phase catalytic dehydration of terminal diols, including long-chain variants similar to the one , over rare earth oxides. This process yields unsaturated alcohols, showcasing the applicability of fluorinated diols in chemical synthesis and industrial catalysis (Abe et al., 2011).

Fluorinated Polyester Preparation

J. Xiong et al. (2013) investigated the preparation and properties of fluorinated polyesters using 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl glycidyl ether (DFGE), a compound related to the dodecafluoroheptane diol. The study demonstrated how fluorinated diols contribute to the creation of materials with enriched fluorine surfaces, affecting the wettability and surface energy of coatings (Xiong et al., 2013).

Micellization and Adsorption Studies

C. Damas et al. (2001) conducted a thermodynamic investigation into the micellization and adsorption of short-chain perfluorodiols, revealing insights into the behavior of fluorinated diols in different environments. This research offers a foundational understanding of how such diols interact at the molecular level, which is critical for their application in various domains (Damas et al., 2001).

Safety And Hazards

While specific safety and hazard information for this compound is not available, fluorinated compounds in general can be hazardous. They may cause skin and eye irritation, and their vapors could be harmful if inhaled3. Always use appropriate personal protective equipment when handling such compounds.

Future Directions

The study and application of fluorinated compounds is a growing field, with potential uses in areas like drug delivery, materials science, and electronics. However, the environmental impact and potential bioaccumulation of fluorinated compounds is a concern, and future research will need to balance the benefits of these compounds with their potential risks.

Please note that this is a general analysis based on the structure and similar compounds. For a detailed and accurate analysis, specific studies and literature on “2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol” would be needed.

properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1-2,20-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPJWMXVKNDLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379819 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol | |

CAS RN |

812-87-3 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)